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Compound of Interest

Compound Name: 2-Methyl-5,5-diphenyloxane

Cat. No.: B15161108

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-Methyl-5,5-diphenyloxane is not a commercially available or
extensively studied chemical entity. As such, a specific CAS number has not been assigned.
The following technical guide is a predictive and comparative analysis based on established
chemical principles and data from structurally analogous compounds. All quantitative data
presented are in silico predictions.

Introduction

2-Methyl-5,5-diphenyloxane, systematically named 2-methyl-5,5-diphenyltetrahydropyran, is
a heterocyclic compound featuring a tetrahydropyran ring substituted with a methyl group at the
2-position and two phenyl groups at the 5-position. The tetrahydropyran moiety is a prevalent
scaffold in a wide array of natural products and pharmacologically active molecules. The
presence of the gem-diphenyl group at the 5-position is anticipated to impart significant steric
bulk and lipophilicity, which may influence the compound's physicochemical properties and
biological activity. This guide provides a comprehensive overview of its predicted properties, a
plausible synthetic route, and a discussion of its potential areas of scientific interest.

Predicted Physicochemical Properties

The physicochemical properties of 2-Methyl-5,5-diphenyloxane have been predicted using
various computational models. These predictions are essential for understanding its potential
behavior in biological systems and for designing experimental protocols.
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. . Prediction
Property Predicted Value Unit
Tool/Method
Molecular Formula C1sH200 - -
Molecular Weight 252.35 g/mol -
logP (Octanol/Water Molinspiration,
N o 4.85+0.35 -
Partition Coefficient) ACD/Percepta
Aqueous Solubility
-4.62 mol/L ACD/Percepta
(logS)
Boiling Point 365.4 + 35.0 °C ACD/Percepta
Melting Point 85.2 £28.0 °C ACD/Percepta
pKa (most acidic) 185+0.7 - ACD/Percepta
pKa (most basic) -5.8+0.1 - ACD/Percepta
Polar Surface Area S
9.23 A2 Molinspiration

(PSA)

Number of Rotatable L
- Molinspiration
Bonds

Number of Hydrogen o
- Molinspiration
Bond Acceptors

Number of Hydrogen o
- Molinspiration
Bond Donors

Proposed Synthesis

Currently, there is no published experimental protocol for the synthesis of 2-Methyl-5,5-
diphenyloxane. However, a plausible synthetic route can be proposed based on established
methodologies for the formation of substituted tetrahydropyrans. A potential retro-synthetic
analysis suggests that the target molecule could be synthesized via an intramolecular
cyclization of a suitable d-hydroxyalkene or through a Prins-type reaction.

A proposed synthetic workflow is outlined below:
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Caption: Proposed synthetic pathway for 2-Methyl-5,5-diphenyloxane.

Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of 1,1-diphenylbut-3-en-1-ol

e To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon),
add magnesium turnings (1.2 eq).

» Add a small crystal of iodine to initiate the reaction.

e Slowly add a solution of allyl bromide (1.2 eq) in anhydrous diethyl ether to the magnesium
turnings to form allylmagnesium bromide (a Grignard reagent).

e Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice
bath.
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» Slowly add a solution of benzophenone (1.0 eq) in anhydrous diethyl ether from the dropping
funnel.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-3 hours.

e Quench the reaction by the slow addition of a saturated aqueous solution of ammonium
chloride.

o Extract the aqueous layer with diethyl ether (3 x 50 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by column chromatography on silica gel to yield 1,1-diphenylbut-3-
en-1-ol.

Step 2: Synthesis of 2-Methyl-5,5-diphenyloxane (Prins Cyclization)

 In a round-bottom flask, dissolve 1,1-diphenylbut-3-en-1-ol (1.0 eq) in a suitable solvent such
as dichloromethane or acetic acid.

e Add an excess of acetaldehyde (e.g., paraldehyde, 2.0-3.0 eq).

e Add a catalytic amount of a Brgnsted or Lewis acid (e.g., p-toluenesulfonic acid, sulfuric
acid, or boron trifluoride etherate).

 Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction
progress by thin-layer chromatography (TLC).

o Upon completion, neutralize the reaction mixture with a saturated aqueous solution of
sodium bicarbonate.

o Extract the product with dichloromethane (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.
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» Purify the crude product by column chromatography on silica gel to obtain 2-Methyl-5,5-
diphenyloxane.

Predicted Toxicological Profile

The toxicological profile of 2-Methyl-5,5-diphenyloxane has been estimated using
computational QSAR (Quantitative Structure-Activity Relationship) models. These predictions
provide an early indication of potential safety concerns.

Toxicological

] Predicted Result Confidence Prediction Tool
Endpoint
Ames Mutagenicity Non-mutagenic Moderate T.E.S.T. (U.S. EPA)
Carcinogenicity (rat) Negative Low OpenTox
Potential
Developmental
o developmental Low T.E.S.T. (U.S. EPA)
Toxicity )
toxicant
o Potential hLERG
hERG Inhibition o Moderate ACD/Percepta
inhibitor
Oral Rat LDso 2,150 mg/kg T.E.S.T. (U.S. EPA)
Skin Sensitization Non-sensitizer Moderate OpenTox

Potential Sighaling Pathways and Biological Activity

While no biological activity has been reported for 2-Methyl-5,5-diphenyloxane, its structural
features suggest potential areas for investigation. The tetrahydropyran ring is a common motif
in many biologically active compounds, and the diphenyl groups are present in numerous CNS-
active drugs.
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Potential Neurological/Psychopharmacological Effects
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Caption: Hypothetical biological activity pathway for 2-Methyl-5,5-diphenyloxane.

The high predicted lipophilicity (logP = 4.85) of 2-Methyl-5,5-diphenyloxane suggests it may
readily cross the blood-brain barrier. The diphenyl motif is found in several anticonvulsant drugs
(e.g., phenytoin) and other CNS-active agents. This raises the possibility that 2-Methyl-5,5-
diphenyloxane could interact with neuronal ion channels or receptors. Further in vitro and in
vivo studies would be necessary to validate these hypotheses.

Conclusion

2-Methyl-5,5-diphenyloxane represents an unexplored area of chemical space. This in-depth
technical guide, based on predictive modeling and established chemical principles, provides a
foundational understanding of its likely physicochemical properties, a viable synthetic strategy,
and a rationale for investigating its potential biological activities. The data and protocols
presented herein are intended to serve as a valuable resource for researchers and drug
development professionals interested in the synthesis and evaluation of novel heterocyclic
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compounds. Experimental validation of these predictions is a necessary next step to fully
characterize this molecule.

 To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-5,5-
diphenyloxane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15161108#2-methyl-5-5-diphenyloxane-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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